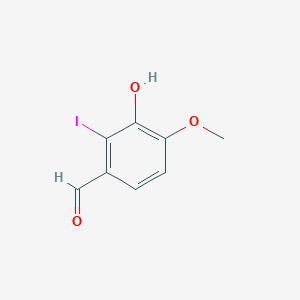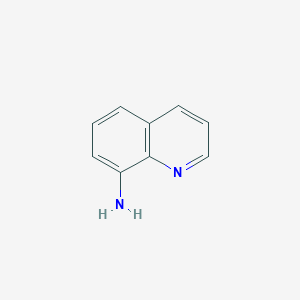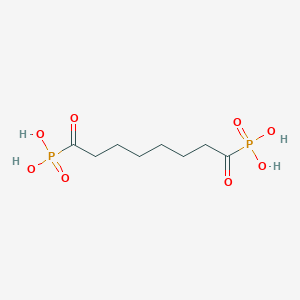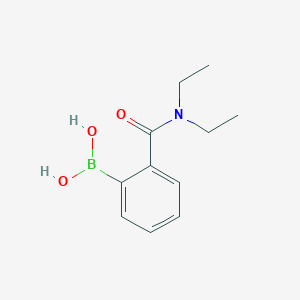
(2-(Diethylcarbamoyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-(Diethylcarbamoyl)phenyl)boronic acid” is a chemical compound with the molecular formula C11H16BNO3 . It is used in scientific experiments due to its various physical, chemical, and biological properties.
Molecular Structure Analysis
The molecular weight of “(2-(Diethylcarbamoyl)phenyl)boronic acid” is 221.06 g/mol . Its molecular structure consists of a phenyl group (a benzene ring) attached to a boronic acid group, with a diethylcarbamoyl group attached to the phenyl group .Physical And Chemical Properties Analysis
“(2-(Diethylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a molecular weight of 221.06 g/mol . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the current literature.Applications De Recherche Scientifique
Phenylboronic acids, including “(2-(Diethylcarbamoyl)phenyl)boronic acid”, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications . Here are some general applications of phenylboronic acids:
-
Sensing Applications
- Field : Analytical Chemistry
- Application Summary : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . The sensing applications can be homogeneous assays or heterogeneous detection .
- Methods of Application : Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes : The key interaction of boronic acids with diols allows utilisation in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
-
Therapeutic Applications
- Field : Biomedical Sciences
- Application Summary : Phenylboronic acid (PBA) derivatives are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for therapeutic applications .
- Methods of Application : This involves the interaction with sialic acid as a new class of molecular targets and other PBA-based strategies for drug delivery applications .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific therapeutic goal .
-
Protein Manipulation and Modification
- Field : Biochemistry
- Application Summary : Boronic acids, including “(2-(Diethylcarbamoyl)phenyl)boronic acid”, can interact with proteins, allowing for their manipulation and modification .
- Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation, and cell labeling .
- Results or Outcomes : This application allows for the electrophoresis of glycated molecules .
-
Separation Technologies
- Field : Analytical Chemistry
- Application Summary : Boronic acids can be used in separation technologies .
- Methods of Application : This involves the use of boronic acids as building materials for microparticles for analytical methods .
- Results or Outcomes : This application allows for the controlled release of insulin .
-
Material Chemistry
- Field : Material Science
- Application Summary : Boronic acid-based compounds have been used in material chemistry .
- Methods of Application : This involves the use of boronic acids in the synthesis of organic polymers .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific material chemistry goal .
-
Biomedical Devices
- Field : Biomedical Engineering
- Application Summary : Boronic acid-based compounds have been used in the development of biomedical devices .
- Methods of Application : This involves the use of boronic acids in the design and fabrication of biomedical devices .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific biomedical engineering goal .
-
Chemical Biology
- Field : Chemical Biology
- Application Summary : Boronic acid-based compounds have been used in chemical biology .
- Methods of Application : This involves the use of boronic acids in the development of new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific chemical biology goal .
-
Medicinal Chemistry
- Field : Medicinal Chemistry
- Application Summary : Boronic acid-based compounds have been used in medicinal chemistry .
- Methods of Application : This involves the use of boronic acids in the design and synthesis of new drugs .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific medicinal chemistry goal .
-
Biomedical Devices
- Field : Biomedical Engineering
- Application Summary : Boronic acid-based compounds have been used in the development of biomedical devices .
- Methods of Application : This involves the use of boronic acids in the design and fabrication of biomedical devices .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific biomedical engineering goal .
-
Material Chemistry
- Field : Material Science
- Application Summary : Boronic acid-based compounds have been used in material chemistry .
- Methods of Application : This involves the use of boronic acids in the synthesis of organic polymers .
- Results or Outcomes : The outcomes of these applications are diverse and depend on the specific material chemistry goal .
-
Separation Technologies
- Field : Analytical Chemistry
- Application Summary : Boronic acids can be used in separation technologies .
- Methods of Application : This involves the use of boronic acids as building materials for microparticles for analytical methods .
- Results or Outcomes : This application allows for the controlled release of insulin .
-
Protein Manipulation and Modification
- Field : Biochemistry
- Application Summary : Boronic acids, including “(2-(Diethylcarbamoyl)phenyl)boronic acid”, can interact with proteins, allowing for their manipulation and modification .
- Methods of Application : This involves the interaction of boronic acids with proteins, their manipulation, and cell labeling .
- Results or Outcomes : This application allows for the electrophoresis of glycated molecules .
Safety And Hazards
“(2-(Diethylcarbamoyl)phenyl)boronic acid” is classified as a warning substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools .
Propriétés
IUPAC Name |
[2-(diethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUDWZVHWOWHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400580 | |
| Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Diethylcarbamoyl)phenyl)boronic acid | |
CAS RN |
129112-21-6 | |
| Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



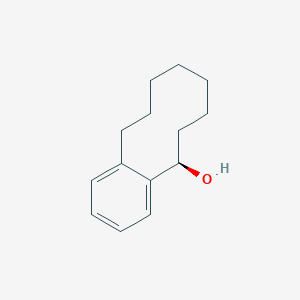
![ethyl 1H-benzo[d]imidazole-2-carboxylate](/img/structure/B160902.png)
![2-Methyl-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B160903.png)
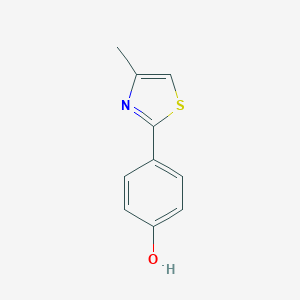
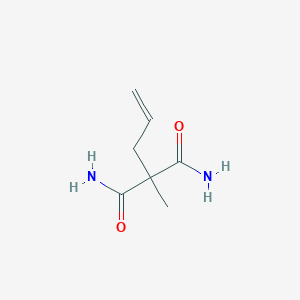
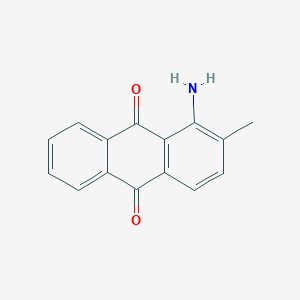
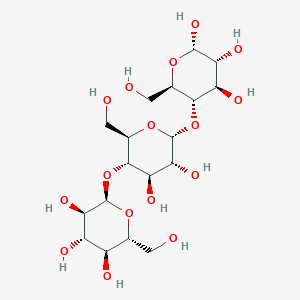
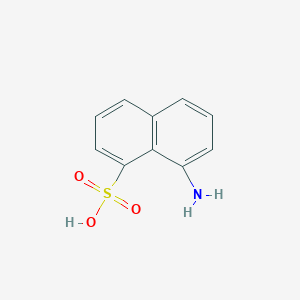
![(17Z,21Z)-25-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-13-butan-2-yl-1,3,4,9,29-pentahydroxy-7,11-dioxo-12,31-dioxabicyclo[25.3.1]hentriaconta-15,17,19,21,23-pentaene-28-carboxylic acid](/img/structure/B160914.png)
![Dichloromethyl[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B160917.png)
![2-(1-Dimethylaminomethyl-2-hydroxy-8-hydroxymethyl-9-oxo-9,11-dihydro-indolizino[1,2-B]quinolin-7-YL)-2-hydroxy-butyric acid](/img/structure/B160920.png)
